molecular formula C7H9N3O4 B008589 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS No. 109012-23-9

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Cat. No. B008589
CAS RN: 109012-23-9
M. Wt: 199.16 g/mol
InChI Key: QGTGFMLXIBQONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate and its derivatives often involves biology-oriented drug synthesis (BIODS) techniques. For instance, derivatives of this compound have been synthesized by reacting metronidazole with various aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process is supported by various spectroscopic techniques, including EI-MS, 1H-NMR, and 13C NMR, alongside CHN elemental analyses to confirm the structures of the synthetic derivatives (U. Salar et al., 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate's chemical reactivity is influenced by its nitro and carboxylate groups. It participates in various reactions, including those leading to the synthesis of biologically active derivatives. For example, its reaction with 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride has led to the synthesis of compounds with notable antimicrobial activities, showcasing the compound's versatility in chemical synthesis (Ş. Demirayak et al., 1999).

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, a derivative, have shown potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

  • Inhibitory Activity : Compounds synthesized from ethyl 1-methyl-4-nitroimidazole-2-carboxylate, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, have shown significant inhibitory activity against β-glucuronidase (Salar et al., 2017).

  • Antitrichomonal Agent : A new synthesis method for 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a promising antitrichomonal agent, has been developed (Čaplar et al., 1974).

  • Antibacterial Activity : Derivatives like 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole have exhibited notable antibacterial activity (Demirayak et al., 1999).

  • Antitumor Activity : Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates derivatives have shown potential antitumor activity against human tumor cells, with lower IC50 values than cis-platinum, suggesting potential for clinical trials (Klimova et al., 2012).

  • Antimicrobial Activity : Novel nitroimidazole derivatives, when combined with arylisothiocyanates and -bromoacetophenones, demonstrate moderate antimicrobial activity (Benkli et al., 2003).

  • HIV-1 Reverse Transcriptase Inhibitors : 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors, showing increased activity, particularly against the K103N mutation, and potential for use in efavirenz-based anti-AIDS regimens (De Martino et al., 2005).

  • Corrosion Inhibition : Pyranpyrazole derivatives, related to ethyl 1-methyl-4-nitroimidazole-2-carboxylate, have been found to be effective corrosion inhibitors for mild steel, useful for industrial pickling processes (Dohare et al., 2017).

  • 5-Nitroimidazole Resistance : Bacteroides bacteria have been found to develop resistance to 5-nitroimidazole, a potent anaerobicidal agent, through mutations in the nitroimidazole-binding protein (Reysset et al., 1993).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

Future Directions

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole . It is also used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .

properties

IUPAC Name

ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTGFMLXIBQONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374537
Record name ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

CAS RN

109012-23-9
Record name ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-methylimidazole-2-carboxylate was carefully dissolved in 1000 mL of concentrated sulfuric acid cooled to 0° C. 90% nitric acid (1 L) was slowly added maintaining a temperature of 0° C. The reaction was then refluxed with an efficient condenser (−20° C.) in a well ventilated hood for 50 min. The reaction was cooled with an ice bath, and quenched by pouring onto 10 L ice. The resulting blue solution was then extracted with 20 L DCM, the combined extracts dried (sodium sulfate) and concentrated in vacuo to yield a tan solid which was recrystallized from 22 L of 21:1 carbon tetrachloride/ethanol. The resulting white crystals are collected by vacuum filtration.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (10) was prepared by treatment of N-methylimidazole (16) with ethylchloroformate and triethylamine followed by nitration with nitric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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